REACTION_SMILES
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[Cl:1][P:2]([Cl:3])[Cl:4].[OH:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[Cl:1][P:2]([Cl:4])[O:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1
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Name
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Type
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product
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Smiles
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ClP(Cl)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |